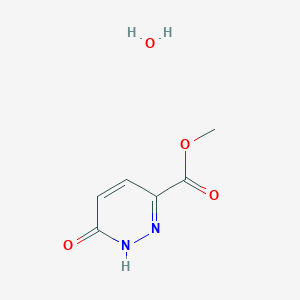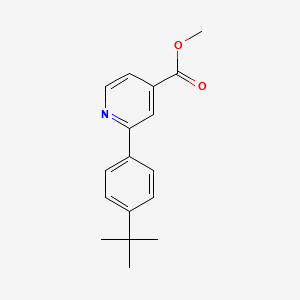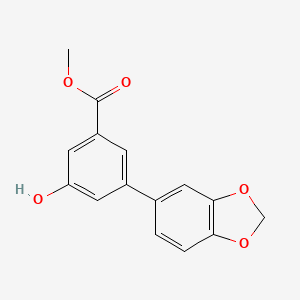
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other names such as “METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE” and “methyl 6-oxo-1H-pyridazine-3-carboxylate” among others .
Synthesis Analysis
The synthesis of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has been reported in several studies . For example, one method involves the conversion of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate with thionyl chloride in methanol, followed by reflux .Molecular Structure Analysis
The molecular structure of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” can be represented by the SMILES stringCOC(=O)C1=NNC(=O)C=C1 . The InChI representation is InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) . Chemical Reactions Analysis
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has been used as an intermediate in organic synthesis . It has also been used in the synthesis of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues exhibiting anti-inflammatory activity .Physical And Chemical Properties Analysis
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has a molecular weight of 154.12 g/mol . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound is solid in form .Mecanismo De Acción
While the exact mechanism of action of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is not fully understood, it has been found to exhibit anti-inflammatory activity. For instance, compound J27, a derivative of this compound, was found to decrease the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway .
Propiedades
IUPAC Name |
methyl 6-oxo-1H-pyridazine-3-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6(10)4-2-3-5(9)8-7-4;/h2-3H,1H3,(H,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGWPYNDDQRLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C=C1.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid](/img/structure/B7962947.png)

![Methyl 2-[4-(3-cyanophenyl)phenyl]acetate](/img/structure/B7962959.png)
![Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate](/img/structure/B7962961.png)


![Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate](/img/structure/B7962988.png)
![Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962995.png)
![Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B7963005.png)

amino}-4-methylpentanoate](/img/structure/B7963016.png)

![Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963038.png)
